molecular formula C15H7Cl2N3OS B4779336 2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4779336
M. Wt: 348.2 g/mol
InChI Key: YXPSFMTXMXZKJA-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline ring, and it contains two chlorine atoms attached to the phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be achieved through a one-pot three-component reaction. This involves the reaction of dimedone or 1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines under solvent-free conditions . The reaction is catalyzed by a Lewis acid-based deep eutectic solvent (LA-DES) composed of diphenhydramine hydrochloride and cobalt(II) chloride hexahydrate . This method is advantageous due to its simplicity, short reaction time, and avoidance of toxic organic solvents.

Industrial Production Methods

The use of deep eutectic solvents (DESs) and other environmentally friendly catalysts is encouraged to minimize the environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiadiazole or quinazoline rings.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted thiadiazoloquinazolines.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets . It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern and the presence of both thiadiazole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2N3OS/c16-8-5-6-11(17)10(7-8)13-19-20-14(21)9-3-1-2-4-12(9)18-15(20)22-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPSFMTXMXZKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
Reactant of Route 3
2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-(2,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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